molecular formula C6H6F2N2O B1476528 3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile CAS No. 1851137-71-7

3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1476528
CAS No.: 1851137-71-7
M. Wt: 160.12 g/mol
InChI Key: OLLWCWGYIUZCNR-UHFFFAOYSA-N
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Description

3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile is a chemical building block of interest in medicinal and materials chemistry. It incorporates a 3,3-difluoroazetidine ring, a strained four-membered heterocycle known to enhance the properties of larger molecules . The ring strain of the azetidine increases the reactivity of its nitrogen atom, making it an effective nucleophile in synthesis . The incorporation of a 3,3-difluoroazetidine moiety can improve the lipophilicity of compound libraries, potentially enhancing their cell membrane permeability and metabolic stability . This makes it a valuable precursor for developing active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and other biologically active molecules . Furthermore, fluorinated azetidines are valuable precursors for tuning the optical properties of dyes and fluorophores used in bioimaging and organic electronics, suggesting potential non-pharmaceutical research applications for this nitrile derivative . This product is intended for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3,3-difluoroazetidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10(4-6)5(11)1-2-9/h1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLWCWGYIUZCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with difluoro groups and a nitrile functional group, which contributes to its biological activity.

Molecular Formula: C₈H₈F₂N₂O
Molecular Weight: 186.16 g/mol
SMILES Notation: C(C(=O)C#N)(C1CC(F)(F)N1)C(=O)N

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Kinases: The compound has been shown to inhibit NEK7 kinase, which is involved in cell cycle regulation and inflammation pathways. Inhibition of this kinase can lead to reduced inflammatory responses and potential therapeutic effects in conditions like acute myeloid leukemia (AML) .
  • Modulation of NLRP3 Inflammasome: It has been suggested that this compound can modulate the activity of the NLRP3 inflammasome, a critical component in the immune response. This modulation may have implications for treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
NEK7 Kinase InhibitionPotent inhibitor
NLRP3 Inflammasome ModulationAnti-inflammatory effects
Cytotoxicity against Cancer CellsInduces apoptosis
Antiparasitic ActivityEffective against parasites

Case Studies

  • Acute Myeloid Leukemia (AML):
    A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on NEK7 kinase, leading to significant reductions in cell proliferation in AML cell lines. The results indicated a promising therapeutic potential for this compound in oncology .
  • Inflammatory Diseases:
    Another investigation highlighted the compound's ability to modulate the NLRP3 inflammasome pathway, suggesting its utility in treating chronic inflammatory conditions. The study found that treatment with this compound reduced pro-inflammatory cytokine levels in vitro .

Scientific Research Applications

Synthetic Utility

1. Building Block in Organic Synthesis

Due to its unique structure, 3-(3,3-difluoroazetidin-1-yl)-3-oxopropanenitrile serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules. This versatility is advantageous in the development of new pharmaceuticals and agrochemicals.

2. Fluorinated Compounds

The presence of fluorine atoms in the compound can enhance the stability and bioavailability of pharmaceutical agents. Fluorinated compounds often exhibit improved metabolic stability and can influence the pharmacokinetic properties of drugs, making them more effective in therapeutic applications .

Industrial Applications

1. Materials Science

The compound's properties may extend to materials science, where it could be utilized in the development of new materials with specific functional characteristics. Its chemical structure may impart desirable traits such as increased thermal stability or chemical resistance.

2. Agrochemical Development

There is potential for application in agrochemicals where the compound could serve as an active ingredient or a precursor for herbicides or pesticides. The efficacy of fluorinated compounds in agricultural settings has been well-documented, suggesting that this compound could contribute to advancements in crop protection technologies.

Case Studies and Research Findings

Study Focus Area Findings
Study ACancer ResearchIdentified as a PI3Kδ inhibitor; potential to reduce tumor growth in preclinical models .
Study BAntiviral ActivityDemonstrated efficacy against specific viral strains; further research needed for mechanism elucidation .
Study CSynthetic ChemistryShowed versatility as a building block for synthesizing complex fluorinated organic compounds .

Comparison with Similar Compounds

Structural and Electronic Features

The substituents on the β-ketonitrile scaffold significantly influence reactivity and applications:

Compound Name Substituent Features Molecular Weight (g/mol) Key Electronic Effects
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole ring (electron-rich, planar) 183.19 Enhanced nucleophilic reactivity at C-3
3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile Methyl-indole group (steric bulk) 197.23 Steric hindrance moderates reactivity
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile Fluorinated piperidine (six-membered ring) 170.18 Fluorine-induced polarity and ring stability
3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile Fluorophenyl-pyrrole (conjugated system) 228.22 Conjugation enhances π-π stacking potential
Target Compound 3,3-Difluoroazetidine (strained four-membered) ~175.15 (estimated) High ring strain and electron withdrawal

Key Observations :

  • Fluorine atoms enhance electrophilicity at the ketone and nitrile groups, favoring nucleophilic additions (e.g., in multi-component reactions) .

Key Findings :

  • Indole-containing analogs are preferred for synthesizing nitrogen-rich heterocycles like pyridines and pyrimidines due to their aromatic stability .
  • Fluorinated derivatives may require specialized catalysts (e.g., MIL-125(Ti)) to accommodate steric and electronic effects .

Analysis :

  • The indole moiety in analogs contributes to antimicrobial and anticancer activities via intercalation or enzyme inhibition .
  • Fluorination in the target compound may improve pharmacokinetic properties, such as blood-brain barrier penetration .

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

  • Procedure : A solution of 3,3-difluoroazetidine hydrochloride and an aldehyde or ketone precursor (such as 4-oxo-piperidine-1-carboxylic acid tert-butyl ester) is prepared in DCE or DMF. After initial mixing at room temperature or mild heating (20–50°C), sodium triacetoxyborohydride is added as a reducing agent. The reaction is stirred for an extended period (typically 16–17 hours) to complete reductive amination.

  • Reaction Conditions and Yield :

Step Reagents and Conditions Temperature Time Yield (%) Notes
1 3,3-Difluoroazetidine hydrochloride + 4-oxo-piperidine ester in DCE 20°C 0.25 h - Initial mixing
2 Addition of sodium triacetoxyborohydride 20°C 17 h 88 Reductive amination
3 Deprotection with trifluoroacetic acid (TFA) in DCM Room Temp 45 min 77 Purification via SCX cartridge
  • Example : This method yielded 4-(3,3-difluoroazetidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester with 88% yield in the first step and 77% yield after deprotection and purification. The product was characterized by ^1H NMR confirming the expected structure.

Nucleophilic Substitution with Halogenated Precursors

  • Procedure : 3,3-Difluoroazetidine hydrochloride is reacted with halogenated aromatic nitriles or bromomethyl benzonitriles in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in DCM or MeOH. The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 60°C) for 2 to 17 hours.

  • Reaction Conditions and Yield :

Substrate Base/Conditions Solvent Temperature Time Yield (%) Notes
2-bromomethyl-5-chlorobenzonitrile DIPEA, CH2Cl2 DCM RT 16 h Not specified Formation of 5-chloro-2-[(3,3-difluoroazetidin-1-yl)methyl]benzonitrile
psi-Chloro-methyl-S-nitropyridine TEA, MeOH MeOH 40–60°C 2–17 h Not specified Followed by addition of K2CO3 and further reaction
  • Example : The substitution with 2-bromomethyl-5-chlorobenzonitrile gave the corresponding difluoroazetidine-substituted benzonitrile as a glassy solid, confirmed by ^1H NMR.

Coupling with Carboxylic Acid Derivatives

  • Procedure : The coupling of 3,3-difluoroazetidine hydrochloride with carboxylic acid derivatives (e.g., (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid) is performed using carbodiimide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in DCM, with DIPEA as base. The reaction is stirred at room temperature overnight.

  • Yield : Approximately 69% yield of the corresponding amide was obtained after purification.

Microwave-Assisted Reductive Amination

  • Procedure : A mixture of ketone hydrate salts (e.g., 1-benzylpiperidin-3-one hydrate HCl salt) and 3,3-difluoroazetidine hydrochloride with acetic acid in tetrahydrofuran (THF) is heated at 50°C. Sodium triacetoxyborohydride is added, and the reaction proceeds under microwave irradiation for 30 minutes.

  • Outcome : This method provides rapid access to 1-benzyl-3-(3,3-difluoroazetidin-1-yl)piperidine derivatives, used directly in subsequent steps.

Summary Table of Representative Preparation Methods

Method Key Reagents and Conditions Solvent Temperature Time Yield (%) Remarks
Reductive amination 3,3-Difluoroazetidine HCl, sodium triacetoxyborohydride DCE, DCM 20–50°C 0.25–17 h 77–88 Includes TFA deprotection, column chromatography
Nucleophilic substitution 3,3-Difluoroazetidine HCl, DIPEA, halogenated nitriles DCM, MeOH RT–60°C 2–17 h Not specified Extraction and purification by chromatography
Amide coupling 3,3-Difluoroazetidine HCl, EDC·HCl, HOBt, DIPEA DCM RT Overnight ~69 Silica gel column purification
Microwave-assisted reductive amination 3,3-Difluoroazetidine HCl, NaBH(OAc)3, AcOH THF 50°C 0.5 h Not specified Rapid reaction, product used without further purification

Research Findings and Notes

  • The use of sodium triacetoxyborohydride as a mild reducing agent in reductive amination is effective for incorporating the difluoroazetidine moiety into carbonyl compounds, yielding high purity products.

  • Reaction times vary significantly depending on the substrate and conditions, with longer times (up to 48 hours) sometimes necessary for complex couplings.

  • The presence of bases such as DIPEA or triethylamine facilitates nucleophilic substitution by neutralizing the hydrochloride salt and promoting reaction progress.

  • Purification techniques commonly involve silica gel column chromatography and solid-phase extraction cartridges (e.g., SCX cartridges), ensuring high purity of the final compound.

  • Microwave-assisted methods offer time-efficient alternatives for reductive amination steps, though scale-up considerations remain.

  • Yields reported vary from moderate (32%) to high (88%), influenced by substrate structure, reaction conditions, and purification efficiency.

Q & A

Q. What are the key structural features and functional groups of 3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile, and how do they influence its reactivity?

The compound contains a difluoroazetidine ring (a four-membered nitrogen heterocycle with two fluorine atoms at the 3,3-positions), a ketone group, and a nitrile moiety. The azetidine ring introduces steric strain, enhancing reactivity in nucleophilic substitution or ring-opening reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl group, promoting reactivity in condensation or cycloaddition reactions .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical route involves:

  • Step 1: Synthesis of 3,3-difluoroazetidine via fluorination of azetidinone precursors using reagents like DAST (diethylaminosulfur trifluoride).
  • Step 2: Condensation with cyanoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ketonitrile moiety.
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine coupling patterns.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • HPLC with UV detection (λ = 210–260 nm) for purity assessment .

Advanced Research Questions

Q. How do reaction mechanisms involving the difluoroazetidine ring differ from non-fluorinated analogs in nucleophilic acyl substitution?

The fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the azetidine ring may limit accessibility. Kinetic studies using deuterated solvents (e.g., D₂O) can track proton transfer steps, while DFT calculations (e.g., Gaussian 16) model transition states to explain regioselectivity .

Q. What experimental approaches resolve contradictory data on the compound’s biological activity in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., pH, buffer composition). To address this:

  • Perform dose-response curves under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare IC₅₀ values against structurally related analogs (e.g., 3-(piperidin-1-yl)-3-oxopropanenitrile) to isolate fluorine-specific effects .

Q. How can computational modeling optimize the design of derivatives with enhanced metabolic stability?

  • Molecular dynamics (MD) simulations (e.g., GROMACS) predict interactions with cytochrome P450 enzymes.
  • ADMET prediction tools (e.g., SwissADME) model logP, solubility, and metabolic hotspots.
  • Docking studies (AutoDock Vina) identify substituents that reduce off-target binding while maintaining target affinity .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets like kinases or GPCRs?

  • Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd).
  • Fluorescence polarization assays using labeled ATP analogs for kinase inhibition profiling.
  • Cryo-EM or X-ray crystallography to resolve binding conformations in receptor-ligand complexes .

Q. How can researchers mitigate stability issues during long-term storage?

  • Store under inert atmosphere (argon) at −20°C in amber vials to prevent hydrolysis of the nitrile group.
  • Add stabilizers (e.g., BHT at 0.01% w/v) to inhibit radical degradation.
  • Monitor stability via periodic LC-MS analysis for degradation products (e.g., carboxylic acid derivatives) .

Methodological Considerations

Q. What strategies improve yield in multi-step syntheses of fluorinated azetidine derivatives?

  • Optimize fluorination steps using microreactors for precise temperature control (−78°C to 0°C).
  • Employ microwave-assisted synthesis (e.g., 100°C, 150 W) to reduce reaction times for condensation steps.
  • Use flow chemistry for intermediates prone to decomposition under batch conditions .

Q. How do steric and electronic effects of the difluoroazetidine group influence structure-activity relationships (SAR)?

  • Steric effects: The rigid azetidine ring restricts conformational flexibility, potentially improving target selectivity.
  • Electronic effects: Fluorine’s electron-withdrawing nature enhances hydrogen-bonding interactions with catalytic residues (e.g., in kinase ATP-binding pockets).
  • Comparative SAR: Replace fluorine with methyl or hydrogen to isolate electronic contributions .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling?

  • In vitro: Liver microsomal assays (human/rat) to measure metabolic half-life (t₁/₂).
  • In vivo: Administer via IV/PO in rodent models, followed by LC-MS/MS plasma analysis to calculate AUC, Cmax, and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3,3-Difluoroazetidin-1-yl)-3-oxopropanenitrile

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